Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate
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Overview
Description
Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate is an organic compound with a complex structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate typically involves a multi-step process. One common method starts with the reaction of 2-nitrophenol with ethyl bromoacetate to form ethyl 2-(2-nitrophenoxy)acetate. This intermediate is then reacted with 2-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow processes, can be applied to scale up the laboratory methods for industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its complex structure. The pathways involved may include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-nitrophenoxy)acetate
- Methyl 2-(2-nitrophenoxy)acetate
- Ethyl 2-(4-nitrophenoxy)acetate
Uniqueness
Ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate is unique due to the presence of both ester and amide functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[[2-(2-nitrophenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-2-24-17(21)12-7-3-4-8-13(12)18-16(20)11-25-15-10-6-5-9-14(15)19(22)23/h3-10H,2,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZRNXCDGYWUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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